5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Overview
Description
“5,5-Dimethylbicyclo[4.1.0]heptan-2-one” is a chemical compound with the linear formula C8H12O2 . It has a molecular weight of 140.184 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H12O2 . It has a molecular weight of 140.184 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 140.184 and a linear formula of C8H12O2 .
Scientific Research Applications
1. Structural Analysis
5,5-Dimethylbicyclo[4.1.0]heptan-2-one has been a subject of interest in structural analysis. For example, Palin et al. (2008) explored the low-temperature structure of a similar compound, nopinone, which solidifies below 260 K. This study provided insights into the orthorhombic, ordered structure of such compounds at low temperatures (Palin, Brunelli, Wright, Pattison, & Fitch, 2008).
2. Polymer Synthesis
Another significant application is in the synthesis of polymers. Devine et al. (1982) demonstrated the production of a high-trans, isotactic polymer of 5,5-dimethylbicyclo[2.2.1]hept-2-ene using a specific ring-opening polymerization method, highlighting the chemical's potential in polymer science (Devine, Ho, Ivin, Mohamed, & Rooney, 1982).
3. Key Intermediate in Synthesis
Rosini et al. (1991) discussed the preparation of enantiomers of 2,5-Dimethylbicyclo[3.2.0]heptan-endo-2-ol, a key intermediate in synthesizing grandisol, using this compound derivatives. This highlights its role in the synthesis of complex organic compounds (Rosini, Marotta, Raimondi, & Righi, 1991).
4. Crystallography Comparative Studies
In the field of crystallography, Jaworska et al. (2012) conducted comparative studies of chiral derivatives of this compound. This research contributes to our understanding of the molecular dynamics and structural properties of such compounds (Jaworska, Pawlak, Kruszyński, Ćwiklińska, & Krzemiński, 2012).
5. Chiral Synthesis of Complex Molecules
This compound is also used in the chiral synthesis of more complex molecules. For instance, Kato et al. (1990) reported its use in the synthesis of elemanoids, demonstrating its versatility in organic synthesis (Kato, Vogler, Tooyama, & Yoshikoshi, 1990).
Properties
IUPAC Name |
5,5-dimethylbicyclo[4.1.0]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)4-3-8(10)6-5-7(6)9/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIFBOQTQEYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616853 | |
Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-44-6 | |
Record name | 5,5-Dimethylbicyclo[4.1.0]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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